molecular formula C12H15NO3 B1668357 Carbofuran CAS No. 1563-66-2

Carbofuran

Cat. No.: B1668357
CAS No.: 1563-66-2
M. Wt: 221.25 g/mol
InChI Key: DUEPRVBVGDRKAG-UHFFFAOYSA-N
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Scientific Research Applications

Agricultural Uses

  • Crop Protection : Carbofuran is widely applied to control soil and foliar pests across numerous crops including:
    • Corn
    • Alfalfa
    • Rice
    • Tobacco
    • Various fruits and vegetables (e.g., cucumbers, melons, peppers)
  • Formulations : It is available in several formulations:
    • Granular
    • Flowable
    • Wettable powder
  • Application Rates : Approximately 1 million pounds of this compound are applied annually in the United States alone, with significant usage on corn crops (about 48% of total use) .

Environmental Impact

This compound's environmental fate is complex due to its rapid uptake by plants and potential for leaching into groundwater. It degrades through microbial action and hydrolysis, with a half-life ranging from 26 to 110 days depending on soil conditions . The degradation products include 3-hydroxythis compound and this compound phenol.

Health and Safety Considerations

  • Occupational Exposure : Studies have shown that agricultural workers exposed to this compound may face increased health risks. For instance, a study involving 49,877 pesticide applicators indicated a threefold increase in lung cancer risk associated with high lifetime exposure to this compound .
  • Human Health Risks : this compound has been detected in the plasma of urban populations, raising concerns about its effects on human health, particularly among vulnerable groups like pregnant women .

Case Study 1: Degradation Rates in Soil

A study examined the degradation of this compound in top-soil and sub-soil samples at varying initial concentrations (0.1 to 10 mg/kg). Results showed that higher initial concentrations led to more rapid degradation rates in top-soil over a 12-month period. In contrast, sub-soil samples exhibited slower degradation rates despite some instances of higher degradation than top-soil samples .

Case Study 2: Ecotoxicological Effects

Research conducted on the effects of this compound on non-target organisms revealed significant impacts on terrestrial invertebrates. The study highlighted how exposure to this compound could disrupt ecological balances and affect biodiversity .

Table 1: Registered Uses of this compound

Crop TypeApplication Rate (lbs/acre)Formulation Types
CornVaries (typically 0.5-2)Granular, Flowable
AlfalfaVaries (typically 0.5-1)Wettable Powder
RiceVaries (typically 0.5-2)Granular
TobaccoVaries (typically 0.5-1)Flowable

Table 2: Environmental Fate of this compound

ParameterValue
Half-life in Soil26-110 days
Major Metabolites3-hydroxythis compound
Degradation ProcessesMicrobial action, Hydrolysis

Biological Activity

Carbofuran is a carbamate insecticide widely used in agriculture for pest control. Its biological activity is significant due to its effects on both target organisms and non-target species, including humans. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting AChE, this compound leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies its effectiveness as an insecticide but also contributes to its toxicity in mammals.

Acute Toxicity

This compound is classified as highly toxic, with acute exposure leading to symptoms such as nausea, vomiting, diarrhea, muscle twitching, and respiratory distress. The mortality rate associated with intentional poisonings is approximately 2.2%, which is lower compared to other carbamate pesticides .

Chronic Exposure and Cancer Risk

Long-term exposure to this compound has been linked to various health risks, including cancer. A study involving agricultural workers indicated that individuals with significant exposure had a threefold increase in lung cancer risk compared to non-exposed individuals . Furthermore, animal studies have demonstrated that this compound can induce lymphoma in Swiss mice, suggesting potential carcinogenic properties .

Oxidative Stress Induction

Research indicates that this compound induces oxidative stress by disrupting the balance between prooxidants and antioxidants in biological systems. A study showed that sublethal doses significantly inhibited the activities of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to increased oxidative stress in rat brain tissues .

Table 1: Effects of this compound on Antioxidant Enzyme Activity

EnzymeControl Activity (IU mg−1 protein)Activity after this compound Exposure (15% LD50)Percentage Inhibition
SODXX - 40.08%40.08%
CatalaseXX - 48.18%48.18%
Glutathione S-Transferase (GST)XX - 38.69%38.69%

Clinical Case Reports

Several case studies have documented this compound poisoning incidents. In Sri Lanka, where this compound was commonly used for suicides, the government banned its use in 2014, resulting in a significant reduction in pesticide-related fatalities over three years .

Environmental Impact Studies

Research has also focused on the degradation of this compound in various environments. Studies using immobilized bacteria have shown effective degradation rates of this compound under controlled conditions, highlighting potential bioremediation strategies for contaminated sites .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Carbofuran’s acute toxicity in non-target organisms?

Methodological Answer: Use controlled greenhouse or field studies with organisms of known age/stage (e.g., insect larvae) exposed to varying this compound concentrations. For example, apply this compound at 0.5 and 1.0 lb AI/acre to larvae of different ages (e.g., 7- vs. 23-day-old) and measure mortality rates over 7 days. Include untreated controls and analyze variance (ANOVA) to assess significance (P < 0.01) of treatment effects . Report dosage, exposure duration, and environmental conditions (e.g., soil type, temperature) to ensure reproducibility.

Q. What analytical techniques are recommended for detecting this compound in environmental samples?

Methodological Answer: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this compound and metabolites (e.g., 3-hydroxythis compound) in biological matrices (blood, urine, bile). For environmental samples (water, soil), use molecularly imprinted TiO₂ photocurrent sensors with Au doping, which offer a detection limit of 1.10 × 10⁻¹⁰ mol/L and linearity between 1.00 × 10⁻⁹–2.20 × 10⁻⁷ mol/L. Validate results via GC-MS or HS-MCR-ALS (Hard–Soft Multivariate Curve Resolution) for photodegradation byproduct analysis .

Q. How does this compound’s environmental mobility influence experimental design for groundwater contamination studies?

Methodological Answer: Due to this compound’s high water solubility (half-life ~50 days) and soil mobility, simulate rainfall events in controlled lysimeter experiments to quantify leaching potential. Monitor metabolite persistence (e.g., 3-ketothis compound) using soil columns and HPLC. Include mobility modifiers (e.g., organic matter content) and compare results to field data from regions with known contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioaccumulation potential across studies?

Methodological Answer: Conduct species-specific bioaccumulation assays under standardized conditions (e.g., OECD TG 305). Measure bioconcentration factors (BCFs) in aquatic (e.g., fish) and terrestrial organisms, accounting for cholinesterase inhibition dynamics. Use probabilistic models to reconcile discrepancies between laboratory-derived BCFs (e.g., from MPC calculations) and field observations of secondary poisoning . Cross-validate with stable isotope tracing to track this compound’s metabolic fate .

Q. What integrative approaches are needed to model this compound’s pharmacokinetic-toxodynamic (PBPK/PD) relationships in mammals?

Methodological Answer: Develop a physiologically based pharmacokinetic (PBPK) model in ERDEM or similar platforms, incorporating hepatic metabolism (16 metabolites), enterohepatic circulation, and urinary excretion. Validate against experimental AChE inhibition data in Sprague-Dawley rats (e.g., 50 µg/kg oral dose, blood/brain AChE activity). Perform Monte Carlo simulations to assess parameter sensitivity (e.g., 30 variables affecting AChE minima) and extrapolate to human risk assessment .

Q. How can in situ ATR-FTIR and HS-MCR-ALS methodologies improve photodegradation studies of this compound on catalyst surfaces?

Methodological Answer: Deposit this compound on TiO₂ films and irradiate under UV light while collecting time-resolved ATR-FTIR spectra. Apply HS-MCR-ALS to resolve overlapping spectral signals into four degradation factors (e.g., parent compound, intermediates). Validate kinetic models (e.g., first-step rate constant: 2.9 × 10⁻³ min⁻¹) against GC-MS data. Optimize catalyst doping (e.g., Au-TiO₂) to enhance degradation efficiency .

Q. What mechanisms underlie this compound-induced vascular toxicity in human endothelial cells?

Methodological Answer: Expose HUVECs to this compound (100–1,000 µM) for 24 hours. Assess cytotoxicity via MTT (IC₅₀ ~500 µM) and neutral red uptake assays. Quantify ROS production (DCFH-DA staining), mitochondrial membrane potential (JC-1 probe), and DNA damage (comet assay: Olive Tail Moment = 79.69 at 1,000 µM). Use flow cytometry to confirm apoptosis (SubG1 peak) and cell cycle arrest (G2/M phase). Corrogate with transcriptomic profiling (RNA-seq) to identify oxidative stress and angiogenesis-related pathways .

Q. Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s ecological persistence and degradation kinetics?

Methodological Answer: Replicate studies under controlled environmental parameters (pH, UV exposure, microbial activity). For example, compare photodegradation half-lives in sterile vs. microbially active soils. Use isotopically labeled this compound (¹⁴C) to distinguish abiotic vs. biotic degradation pathways. Publish raw kinetic data (e.g., Arrhenius plots) and metadata (e.g., soil organic carbon content) to enable cross-study harmonization .

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate
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InChI

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14)
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InChI Key

DUEPRVBVGDRKAG-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C
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Molecular Formula

C12H15NO3
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DSSTOX Substance ID

DTXSID9020249
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Molecular Weight

221.25 g/mol
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Physical Description

Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]; [NIOSH], Solid, COLOURLESS CRYSTALS., Odorless, white or grayish, crystalline solid., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]
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Solubility

0.07 % at 77 °F (NIOSH, 2023), In water, 351 mg/L at 25 °C, In dichloromethane >200, isopropanol 20-50, toluene 10-20 (all in g/L, 20 °C), Unstable in alkaline media. Stable in acidic and neutral media., Highly soluble in N-methyl-2-pyrrolidone, dimethylformamide, dimethyl sulfoxide, acetone, acetonitrile, methylene chloride, cyclohexanone, benzene, xylene, 150 g/kg acetone, 140 g/kg acetonitrile, 120 g/kg dichloromethane, 90 g/kg cyclohexanone, 40 g/kg benzene, 0.32 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.07, (77 °F): 0.07%
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Density

1.18 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.180 g/cu cm, 1.2 g/cm³, 1.18
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Vapor Pressure

2e-05 mmHg at 91.4 °F (EPA, 1998), 0.00000054 [mmHg], 0.072 mPa /5.4X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 33 °C: 0.0027, (77 °F): 0.000003 mmHg
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Color/Form

White, crystalline solid, White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier]., Colorless crystals

CAS No.

1563-66-2
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKF77S6Y67
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Record name CARBOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031770
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Record name CARBOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name CARBOFURAN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/287
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Record name Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/FB903210.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

302 to 307 °F (EPA, 1998), 153.2 °C, Melting point = 153-154 °C (pure); 150-152 °C (technical), 150 - 152 °C, 153 °C, 304 °F
Record name CARBOFURAN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2809
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CARBOFURAN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031770
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CARBOFURAN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CARBOFURAN
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/287
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Carbofuran
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0101.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

The procedure is as in (a) followed by (b), but pyridine is replaced by N,N-dimethylaniline and the intermediate carbonate is not distilled. Starting with 16.4 g of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, 16.8 g (76%) of CARBOFURAN are then obtained, M.p. 147° C.
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( a )
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Synthesis routes and methods II

Procedure details

3.35 g (0.025 moles) of 2,3-dihydro-2,2-dimethyl-benzofuran-7-ol are reacted with 6 g (0.025 moles) of N-methylcarbamoyl-benzoic acid sulfimide in 15 ml of acetone, in the presence of 2.56 g (0.025 moles) of triethyl amine, at 50° C. for 15 minutes. The reaction mixture is then cooled to room temperature, diluted with 100 ml of water; the precipitate is filtered off, washed with water and dried. 3.1 g of 2,3-dihydro-2,2-dimethyl-benzofurane-7-yl methyl-carbamate are obtained, melting at 150° to 152° C. Benzoic acid sulfimide can be recovered by precipitation from the mother liquor with an acid.
Quantity
3.35 g
Type
reactant
Reaction Step One
[Compound]
Name
N-methylcarbamoyl-benzoic acid sulfimide
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The carbofuran phenol from Examples 3 and 4 is then reacted with methyl isocyanate in the presence of a tertiary amine catalyst to give carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl-N-methyl carbamate).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbofuran
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbofuran
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbofuran
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbofuran
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbofuran
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Carbofuran

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